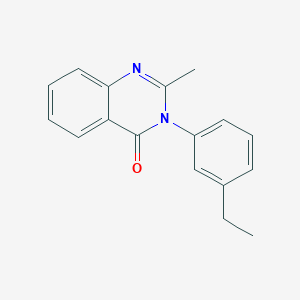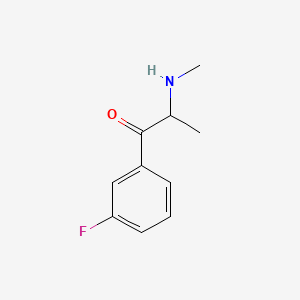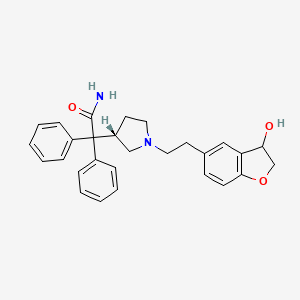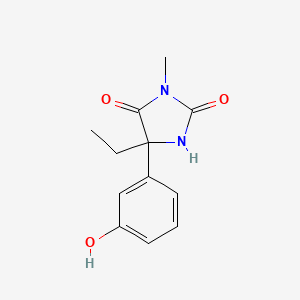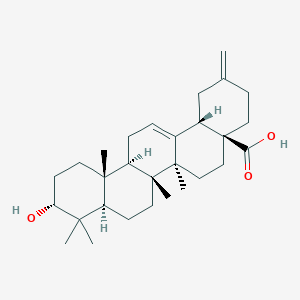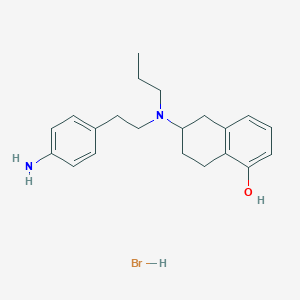
A 410099.1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A 410099.1 is a BIRC inhibitor, with EC50 values for BIRC2, BIRC3, BIRC4, BIRC7, and BIRC8 being 4.6, 9.2, 15.6, 19.9, and 93.9 nM, respectively . It exhibits cytotoxicity in a wide range of cancer cell lines in vitro .
Molecular Structure Analysis
The molecular weight of A 410099.1 is 505.09 . The molecular formula is C27H41ClN4O3 . The SMILES representation is O=C([C@H]1N(CCC1)C(C@HNC(C@HNC)=O)=O)N[C@H]3C4=CC=CC=C4CCC3.Cl .Physical And Chemical Properties Analysis
The molecular weight of A 410099.1 is 505.09 . The molecular formula is C27H41ClN4O3 . The SMILES representation is O=C([C@H]1N(CCC1)C(C@HNC(C@HNC)=O)=O)N[C@H]3C4=CC=CC=C4CCC3.Cl .Aplicaciones Científicas De Investigación
Machinability of Stainless Steel : Stainless Steel 410 (SS410), known for its corrosion resistance and strength, is used in various industries. Research has focused on improving its machinability, especially in drilling, by using suitable parameters and cutting fluids. Coconut oil, for instance, has shown promising results in enhancing machinability at higher cutting speeds and feeds (Jayaganth, Jayakumar, Deepak, & Pazhanivel, 2018).
Diesel Engine Performance and Emissions : Studies on 4100 diesel engines have investigated the impact of Exhaust Gas Recirculation (EGR) on performance and emissions. EGR effectively reduces NOx emissions but may negatively impact engine power and fuel economy (Yu, 2012).
Semiconductor Memory Analysis : The use of Scanning Electron Microscopy (SEM) in the voltage contrast mode is significant for analyzing failures in semiconductor memories. This technique was applied to a 4100, a 256-bit bipolar memory, demonstrating its effectiveness in locating and analyzing failures in memory arrays (Alter & Mcdonald, 1971).
Structural Engineering Standards : AS 4100, an Australian standard, emphasizes the use of guaranteed values for the chemical composition, mechanical properties, and manufacturing methods of materials used in steel structures. It forms the basis for safety factors and design recommendations in structural engineering (Keays, 2016).
Remote Sensing in Agriculture : The MS-4100 multispectral camera, integrated with Geographic Information Systems and Global Positioning Systems, is vital in precision agriculture for pest management. This system provides critical crop, soil, and ground cover information, aiding in efficient farming practices (Lan, Huang, Martin, & Hoffmann, 2009).
Grid Stabilization in Renewable Energy Systems : In the context of renewable energy integration, studies have focused on grid stabilization strategies for photovoltaic systems, particularly in accordance with German grid codes like VDE-AR-N 4105. This research is crucial for maintaining grid stability amidst increasing renewable energy penetration (Bae, Vu, & Kim, 2013).
Direcciones Futuras
Propiedades
Número CAS |
762274-58-8 |
|---|---|
Nombre del producto |
A 410099.1 |
Fórmula molecular |
C27H41ClN4O3 |
Peso molecular |
505.1 |
Nombre IUPAC |
N-Methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-L-prolinamide hydrochloride |
InChI |
InChI=1S/C27H40N4O3.ClH/c1-18(28-2)25(32)30-24(20-11-4-3-5-12-20)27(34)31-17-9-16-23(31)26(33)29-22-15-8-13-19-10-6-7-14-21(19)22;/h6-7,10,14,18,20,22-24,28H,3-5,8-9,11-13,15-17H2,1-2H3,(H,29,33)(H,30,32);1H/t18-,22+,23-,24-;/m0./s1 |
Clave InChI |
OPCYOBWCDDJCFT-VOSOYEAFSA-N |
SMILES |
O=C(N[C@@H]1CCCC2=C1C=CC=C2)[C@H]3N(C([C@H](C4CCCCC4)NC([C@H](C)NC)=O)=O)CCC3.[H]Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
A 410099.1; A 410099.1; A410099.1; A4100991 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



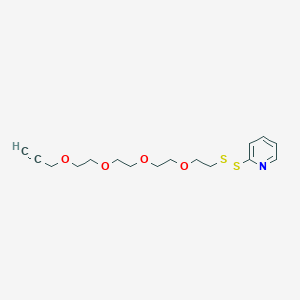
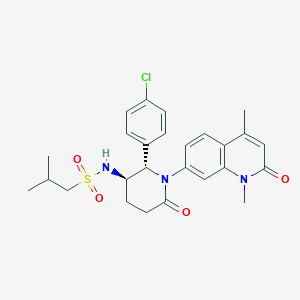
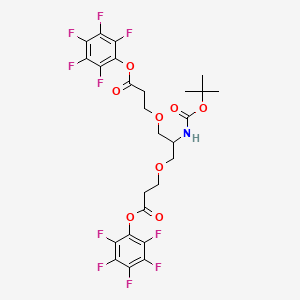
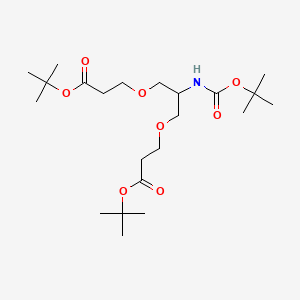
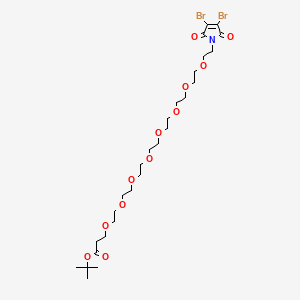
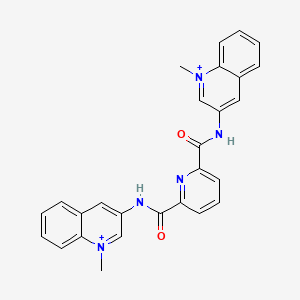
![3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one](/img/structure/B604973.png)
